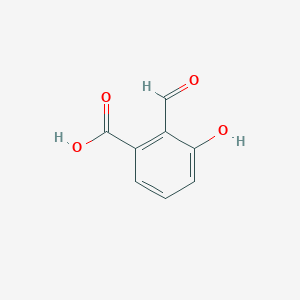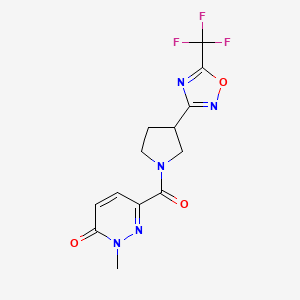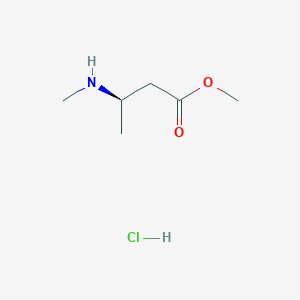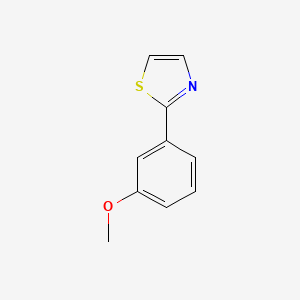
(E)-2-cyano-3-naphthalen-1-yl-N-(2-phenoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-naphthalen-1-yl-N-(2-phenoxyphenyl)prop-2-enamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as NPPB and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Mecanismo De Acción
NPPB acts as a non-specific chloride channel blocker by binding to the channel pore and preventing the passage of chloride ions. This compound has been shown to inhibit both the volume-sensitive and calcium-activated chloride channels, making it a useful tool in studying the physiological roles of these channels.
Biochemical and Physiological Effects:
NPPB has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit cell migration and proliferation, induce apoptosis, and modulate the activity of various ion channels. Additionally, NPPB has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPPB has several advantages in lab experiments. This compound is a potent chloride channel blocker and can be used to investigate the physiological roles of these channels. Additionally, NPPB is relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also limitations to the use of NPPB in lab experiments. This compound has been shown to have off-target effects on other ion channels and transporters, which may complicate the interpretation of experimental results. Additionally, the effects of NPPB on cellular processes may be cell-type specific, further complicating the use of this compound in experiments.
Direcciones Futuras
There are several potential future directions for research on NPPB. One area of interest is the development of more selective chloride channel blockers that can be used to investigate the roles of specific chloride channels in physiological processes. Additionally, the use of NPPB in the treatment of inflammatory diseases and cancer is an area of ongoing research. Finally, the development of new synthetic methods for NPPB and related compounds may lead to the discovery of new compounds with useful biological activities.
Métodos De Síntesis
The synthesis of NPPB involves the reaction of 2-phenoxybenzaldehyde with 2-cyano-3-naphthalenol in the presence of propionic anhydride and a catalyst. The resulting product is (E)-2-cyano-3-naphthalen-1-yl-N-(2-phenoxyphenyl)prop-2-enamide, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
NPPB has been widely used in scientific research due to its ability to inhibit chloride channels and block the volume-sensitive outwardly rectifying (VSOR) anion channel. This compound has been used in various studies to investigate the role of chloride channels in physiological processes such as cell volume regulation, apoptosis, and migration.
Propiedades
IUPAC Name |
(E)-2-cyano-3-naphthalen-1-yl-N-(2-phenoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2/c27-18-21(17-20-11-8-10-19-9-4-5-14-23(19)20)26(29)28-24-15-6-7-16-25(24)30-22-12-2-1-3-13-22/h1-17H,(H,28,29)/b21-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGKJOHZCOMMFL-HEHNFIMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C(=CC3=CC=CC4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)/C(=C/C3=CC=CC4=CC=CC=C43)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-naphthalen-1-yl-N-(2-phenoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-butyl-2-[(E)-[(4-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2536713.png)

![2-bromo-5-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2536715.png)


![Ethyl 1-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2536721.png)



![N~4~-(4-methoxybenzyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2536730.png)
![2-(Furan-2-yl)-1-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2536731.png)
![2,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2536732.png)

